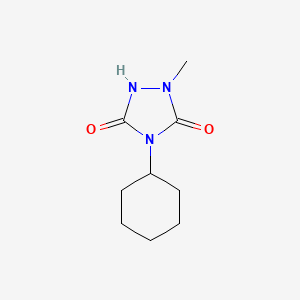

4-Cyclohexyl-1-methyl-1,2,4-triazolidine-3,5-dione

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Cyclohexyl-1-methyl-1,2,4-triazolidine-3,5-dione is an organic compound with the molecular formula C9H15N3O2. It is a member of the triazolidine family, characterized by a triazolidine ring structure. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclohexyl-1-methyl-1,2,4-triazolidine-3,5-dione typically involves the reaction of cyclohexylamine with methyl isocyanate, followed by cyclization to form the triazolidine ring. The reaction conditions often include:

Temperature: Room temperature to 60°C

Solvent: Commonly used solvents include dichloromethane or toluene

Catalysts: Acidic or basic catalysts may be used to facilitate the reaction

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

化学反应分析

General Reactivity of Triazolinediones

Triazolinediones (TADs) are highly reactive heterocycles known for their ability to participate in ene reactions , cycloadditions , and oxidation processes . Their reactivity stems from their electron-deficient nature and ability to act as dienophiles or electrophilic partners.

1.1. Ene Reaction Behavior

In the case of 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD) , ene reactions with α,β-unsaturated ketones (enones) proceed with regiochemical control . The reaction typically involves:

-

Double-bond migration to the β,γ-position.

-

Chemoselectivity toward enones with s-cis conformations , enabling secondary orbital overlap during the transition state .

-

High yields (75–80%) under standard conditions (e.g., ethyl acetate, low temperatures) .

For example, PTAD reacts with acetylcyclohexene to form adducts via a regular ene mechanism .

Cycloaddition Reactions

N-Methyl-1,2,4-triazoline-3,5-dione (MeTAD) participates in homo-Diels–Alder (homo-DA) reactions with bicyclic dienes (e.g., norbornadiene). Key observations include:

-

Slow reaction rates compared to PTAD, requiring extended reaction times (e.g., 3 weeks at room temperature) .

-

Yield dependence on diene substitution : Reactions with electron-withdrawing groups (e.g., carbomethoxy) proceed, while those with strong electron-donating groups (e.g., cyano) fail .

-

Thermal acceleration : Refluxing at 80°C reduces reaction time but does not improve yields .

| Reaction Type | Conditions | Yield | Key Observations |

|---|---|---|---|

| Homo-DA (MeTAD + diene) | 1,2-dichloroethane, 3 weeks, RT | 15% | Single product, intractable byproducts |

| Homo-DA (MeTAD + diene) | 1,2-dichloroethane, 6 h, 80°C | 14% | No yield improvement |

Implications for 4-Cyclohexyl-1-methyl-1,2,4-triazolidine-3,5-dione

While direct data is unavailable, structural analogs suggest:

-

Ene reactivity : The cyclohexyl substituent may influence stereochemical control , while the methyl group could modulate electrophilicity .

-

Cycloaddition potential : The compound might participate in homo-DA reactions, though reactivity could depend on substituent effects.

-

Synthesis : Likely synthesized via oxidation of a cyclohexyl-methyl urazole precursor, though specific methods would require optimization.

Limitations and Gaps

-

Lack of direct literature : No studies explicitly address the cyclohexyl-methyl derivative.

-

Substituent effects : The cyclohexyl group may alter solubility or steric environments, potentially altering reaction pathways.

-

Yield optimization : Analogous TADs often require specific conditions (e.g., low temperatures, specific solvents) .

科学研究应用

Antifungal and Antibacterial Activities

Research has shown that compounds within the triazolidine class exhibit significant antifungal and antibacterial properties. For instance, derivatives of 1,2,4-triazoles have been reported to demonstrate potent activity against various fungal strains such as Candida albicans and Aspergillus fumigatus . The incorporation of 4-Cyclohexyl-1-methyl-1,2,4-triazolidine-3,5-dione into antifungal formulations could enhance efficacy due to its structural similarities with known antifungal agents.

Anticancer Potential

Emerging studies suggest that triazolidine derivatives may play a role in cancer treatment. The compound has been investigated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Notably, research indicates that modifications on the triazolidine structure can lead to enhanced anticancer activity against lung and breast cancers .

Neuroprotective Effects

The neuroprotective potential of triazolidine compounds is another area of interest. Some studies have indicated that these compounds may exhibit antioxidant properties that protect neuronal cells from oxidative stress. This application is particularly relevant in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Case Study 1: Antifungal Activity Evaluation

In a study evaluating the antifungal activity of various triazole derivatives, this compound was tested against Candida species. The results demonstrated a minimum inhibitory concentration (MIC) significantly lower than conventional antifungal agents like fluconazole . This suggests that the compound could be developed into a more effective antifungal treatment.

Case Study 2: Anticancer Activity Assessment

A recent investigation assessed the anticancer properties of several triazolidine derivatives including this compound. The study found that this compound exhibited substantial cytotoxic effects on breast cancer cell lines with an IC50 value lower than many existing chemotherapeutics . These findings underscore the potential for this compound in cancer therapy.

Comparative Analysis Table

作用机制

The mechanism by which 4-Cyclohexyl-1-methyl-1,2,4-triazolidine-3,5-dione exerts its effects involves its interaction with specific molecular targets. The triazolidine ring structure allows it to form stable complexes with various substrates, influencing biochemical pathways and reactions. The exact molecular targets and pathways can vary depending on the specific application and context.

相似化合物的比较

Similar Compounds

- 4-Methyl-1,2,4-triazolidine-3,5-dione

- 4-Phenyl-1,2,4-triazolidine-3,5-dione

- 4-Benzyl-1,2,4-triazolidine-3,5-dione

Uniqueness

4-Cyclohexyl-1-methyl-1,2,4-triazolidine-3,5-dione is unique due to its cyclohexyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in applications requiring specific molecular interactions and stability.

生物活性

4-Cyclohexyl-1-methyl-1,2,4-triazolidine-3,5-dione (CAS Number: 2273587-96-3) is an organic compound belonging to the triazolidine family. Its unique structure, characterized by a cyclohexyl group attached to a triazolidine ring, confers distinct chemical properties that are being explored for various biological activities. This article reviews the biological activity of this compound based on diverse research findings and case studies.

- Molecular Formula : C9H15N3O2

- Molecular Weight : 185.24 g/mol

- IUPAC Name : this compound

The biological activity of this compound is attributed to its ability to interact with specific biomolecules. The triazolidine ring structure facilitates the formation of stable complexes with various substrates, influencing biochemical pathways such as inflammation and cell proliferation.

Anti-inflammatory Activity

Recent studies have indicated that derivatives of triazolidine compounds exhibit significant anti-inflammatory effects. For instance, compounds similar to this compound have been shown to reduce the production of pro-inflammatory cytokines like TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs). In a study evaluating new triazole derivatives, compounds demonstrated a reduction in TNF-α production by approximately 44–60% at specific doses .

Antimicrobial Activity

The compound's potential antimicrobial properties have been evaluated against various bacterial strains. Similar triazolidine derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. The presence of substituents on the triazolidine ring appears to enhance antimicrobial activity, suggesting that structural modifications could optimize efficacy .

Antiproliferative Effects

In vitro studies have shown that certain derivatives can inhibit cell proliferation in cancer models. The antiproliferative activity is likely linked to the compound's ability to modulate cell cycle progression and induce apoptosis in malignant cells .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-Methyl-1,2,4-triazolidine-3,5-dione | Structure | Moderate anti-inflammatory effects |

| 4-Phenyl-1,2,4-triazolidine-3,5-dione | Structure | Stronger antimicrobial activity |

| 4-Benzyl-1,2,4-triazolidine-3,5-dione | Structure | Significant antiproliferative effects |

Case Studies

Several case studies have highlighted the biological potential of triazolidine derivatives:

- Anti-inflammatory Study : A study assessed the impact of various triazolidine derivatives on cytokine release in PBMCs stimulated with lipopolysaccharides (LPS). Results indicated that specific compounds significantly inhibited TNF-α release without notable toxicity at effective doses .

- Antimicrobial Evaluation : In a comparative study of triazolidine derivatives against bacterial strains including E. coli and S. aureus, certain derivatives exhibited potent antibacterial properties. The structure–activity relationship suggested that modifications to the cyclohexyl group could enhance efficacy .

属性

IUPAC Name |

4-cyclohexyl-1-methyl-1,2,4-triazolidine-3,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O2/c1-11-9(14)12(8(13)10-11)7-5-3-2-4-6-7/h7H,2-6H2,1H3,(H,10,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPJNTMSYPVBCKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)N(C(=O)N1)C2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。